Formation of 5-phenyl-1,3,4-oxadiazole-2-thiol: This intermediate can be prepared by reacting benzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide [].
Alkylation of the thiol: The 5-phenyl-1,3,4-oxadiazole-2-thiol is then alkylated using benzyl bromoacetate in the presence of a base and solvent, such as potassium carbonate in acetone []. This reaction leads to the formation of the target compound, benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate.
The molecular structure of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate has been confirmed by various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy []. Single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional structure. These studies reveal that the molecule is composed of two planar units: the 5-phenyl-1,3,4-oxadiazol-2-yl-sulfanyl unit and the benzyl acetate unit. These units are oriented nearly perpendicular to each other [].
Antibacterial Agents: Some derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria [, ].
Cytotoxic Agents: Research suggests that certain derivatives of this compound exhibit cytotoxic activity against specific cancer cell lines [].
Anti-HIV Agents: Studies have explored the potential of analogous compounds containing a 1,3,4-oxadiazole ring as metal-chelating components for inhibiting HIV-1 replication [].
Urease Inhibitors: Closely related bi-heterocyclic propanamide derivatives have demonstrated potent urease inhibitory potential [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2